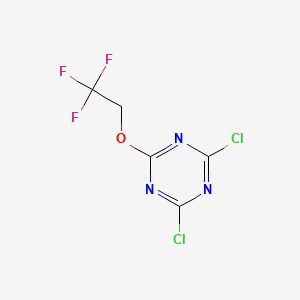

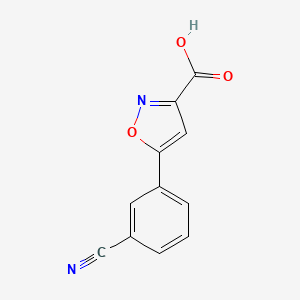

5-(3-Cyanophenyl)isoxazole-3-carboxylic acid

Übersicht

Beschreibung

5-(3-Cyanophenyl)isoxazole-3-carboxylic acid, also known as CPI-136 or CPIX, is a heterocyclic compound. It has a molecular weight of 214.18 . The IUPAC name for this compound is 5-(3-cyanophenyl)-3-isoxazolecarboxylic acid .

Molecular Structure Analysis

The InChI code for 5-(3-Cyanophenyl)isoxazole-3-carboxylic acid is 1S/C11H6N2O3/c12-6-7-2-1-3-8 (4-7)10-5-9 (11 (14)15)13-16-10/h1-5H, (H,14,15) .Physical And Chemical Properties Analysis

5-(3-Cyanophenyl)isoxazole-3-carboxylic acid is a white to yellow solid . It should be stored at +4°C .Wissenschaftliche Forschungsanwendungen

Antitubercular Agents

5-(3-Cyanophenyl)isoxazole-3-carboxylic acid: has been explored for its potential as an antitubercular agent. Researchers have synthesized urea and thiourea derivatives of isoxazole carboxylic acid methyl esters, showing potent in vitro activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis . These compounds have been deemed devoid of significant toxicity, making them promising candidates for further development as anti-TB drugs.

Drug Discovery

Isoxazole rings, such as those found in 5-(3-Cyanophenyl)isoxazole-3-carboxylic acid , are a common feature in drug discovery due to their presence in many commercially available drugs. They exhibit a range of biological activities, including anticancer, HDAC inhibition, antioxidant, antibacterial, and antimicrobial properties . This versatility makes isoxazole derivatives valuable scaffolds in medicinal chemistry.

Organic Synthesis

In organic synthesis, 5-(3-Cyanophenyl)isoxazole-3-carboxylic acid can be utilized to create novel classes of compounds, including peptides. Its bifunctional nature, containing both an amino and carboxylic group, allows for diverse synthetic applications .

Medicinal Chemistry

The core structure of isoxazole is integral to many drugs, acting as antibiotics, GABAA receptor agonists, neurotoxins, COX2 inhibitors, and immunosuppressant agents. The 5-(3-Cyanophenyl)isoxazole-3-carboxylic acid could serve as a precursor or intermediate in the synthesis of such pharmacologically active molecules .

Chemical Biology

In chemical biology, 5-(3-Cyanophenyl)isoxazole-3-carboxylic acid may be used as a building block for the synthesis of complex molecules designed to interact with biological systems. Its structural features could be key in studying protein-ligand interactions, enzyme inhibition, or receptor binding .

Materials Science

Isoxazole derivatives are being investigated for their potential applications in materials science. The unique electronic properties of compounds like 5-(3-Cyanophenyl)isoxazole-3-carboxylic acid could be exploited in the development of new materials for electronics or photonics .

Environmental Science

While not directly used in environmental science, the synthesis and use of compounds like 5-(3-Cyanophenyl)isoxazole-3-carboxylic acid must consider environmental precautions. It’s important to ensure that these compounds do not enter drains or negatively impact the environment during their production or disposal .

Pharmacology

In pharmacology, the study of 5-(3-Cyanophenyl)isoxazole-3-carboxylic acid and its derivatives can lead to the discovery of new drugs with improved efficacy and reduced side effects. Its role in the development of new therapeutic agents is a subject of ongoing research .

Safety and Hazards

Eigenschaften

IUPAC Name |

5-(3-cyanophenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6N2O3/c12-6-7-2-1-3-8(4-7)10-5-9(11(14)15)13-16-10/h1-5H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBMZDOJEBOCCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=NO2)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Cyanophenyl)isoxazole-3-carboxylic acid | |

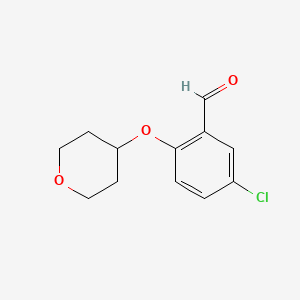

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B1457038.png)

![[(2R,3R,4R,5R)-2-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-5-methyloxolan-3-yl] acetate](/img/structure/B1457046.png)

![Tert-butyl 9-oxo-7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1457053.png)